N1-Methylation Reduces Lipophilicity by ~23% Relative to Unsubstituted Indazole-5-sulfonyl Chloride
The N1-methyl substituent in 1-Methyl-1H-indazole-5-sulfonyl chloride reduces the predicted lipophilicity compared to the unsubstituted 1H-indazole-5-sulfonyl chloride. The target compound exhibits an ACD/LogP of 1.70, whereas the unsubstituted analog has an XLogP3 of 2.200 . This difference of -0.50 log units corresponds to a ~23% reduction in logP, which can translate into improved aqueous solubility and potentially lower non-specific protein binding for downstream derivatives.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP 1.70 (predicted) |
| Comparator Or Baseline | 1H-Indazole-5-sulfonyl chloride, XLogP3 2.200 |
| Quantified Difference | -0.50 log units (~23% reduction) |
| Conditions | Predicted values from ACD/Labs Percepta Platform and PubChem XLogP3 calculations. |
Why This Matters
Lower logP is often correlated with enhanced aqueous solubility and reduced off-target binding, which can improve the developability profile of drug candidates synthesized from this intermediate.
